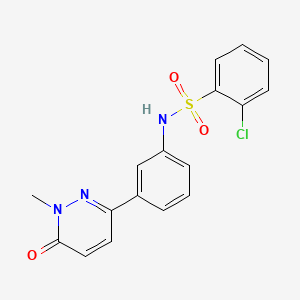

2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound features a pyridazinone core, a chloro-substituted benzene ring, and a sulfonamide group, making it a molecule of interest in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazinone core. One common approach is the cyclization of hydrazine derivatives with β-keto esters or β-diketones under acidic conditions. The resulting pyridazinone core is then functionalized with a chloro-substituted benzene ring through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can help optimize reaction conditions and improve yield.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: : The pyridazinone core can be reduced to form pyridazinol derivatives.

Substitution: : The chloro-substituted benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often facilitated by catalysts like palladium or nickel.

Major Products Formed

Oxidation: : Sulfonyl chlorides, sulfonic acids.

Reduction: : Pyridazinol derivatives.

Substitution: : Amines, alcohols, thiols.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of 2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide involves several steps, typically starting from 6-oxo-1,6-dihydropyridine derivatives. The compound's structure features a benzenesulfonamide moiety that is known for its ability to interact with various biological targets.

Antitumor Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related sulfonamides can inhibit the proliferation of colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines with promising IC50 values . These findings suggest a potential application in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Sulfonamides are traditionally known for their antibacterial effects, and similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties . This positions this compound as a candidate for further development in infectious disease treatment.

Neurological Disorders

Recent patents have highlighted the use of benzenesulfonamide compounds in treating sodium channel-mediated diseases such as epilepsy . The ability of these compounds to modulate sodium channels could lead to advancements in treating seizure disorders and other neurological conditions.

Enzyme Inhibition

Studies have shown that related compounds can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase. This suggests potential applications in managing conditions like Type 2 diabetes mellitus (by inhibiting α-glucosidase) and Alzheimer's disease (by inhibiting acetylcholinesterase) .

Anticancer Activity Case Study

A study conducted on a series of benzenesulfonamide derivatives demonstrated that specific structural modifications could enhance cytotoxicity against cancer cell lines. The introduction of different substituents on the phenyl ring significantly influenced the anticancer activity, leading to the identification of lead compounds for further development .

Antimicrobial Efficacy Case Study

In another investigation, a group of synthesized sulfonamides was tested against various microbial strains. The results indicated that certain derivatives exhibited superior antimicrobial activity compared to standard antibiotics, suggesting their potential as new therapeutic agents .

Mecanismo De Acción

The mechanism by which 2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The pyridazinone core may interact with biological macromolecules, influencing cellular processes.

Comparación Con Compuestos Similares

This compound is unique due to its specific structural features, such as the pyridazinone core and the chloro-substituted benzene ring. Similar compounds include other sulfonamide derivatives and pyridazinone-based molecules. These compounds may differ in their substituents, leading to variations in their biological activities and applications.

List of Similar Compounds

Sulfonamide derivatives

Pyridazinone-based molecules

Chloro-substituted benzene derivatives

Actividad Biológica

The compound 2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticancer, and anticonvulsant effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction between 6-oxo-1,6-dihydropyridine-3-carboxylic acid and 3-chloro-2-methylaniline . The resultant compound exhibits a complex crystal structure characterized by hydrogen bonding interactions. Notably, the dihedral angle between the 6-oxo-1,6-dihydropyridine and benzene rings is approximately 88.1° , indicating a significant twist in the molecular conformation that influences its biological activity .

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. A study on N-substituted phenyl chloroacetamides revealed that compounds with halogenated substituents on the phenyl ring showed enhanced efficacy against Gram-positive bacteria and pathogenic yeasts. The lipophilicity of these compounds facilitates their penetration through cell membranes, making them promising candidates for further investigation in antimicrobial therapies .

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been explored extensively. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring enhance the anticancer properties. For example, compounds with electron-withdrawing groups have shown improved activity against cancer cells compared to their unsubstituted counterparts .

Anticonvulsant Activity

In addition to antimicrobial and anticancer properties, sulfonamide derivatives have been tested for anticonvulsant effects. A related compound exhibited protective effects in a picrotoxin-induced convulsion model, suggesting that the structural features of these compounds may contribute to their neuroprotective properties. The presence of specific functional groups appears critical in modulating their anticonvulsant efficacy .

Case Studies

Several studies have focused on the biological evaluation of related compounds:

- Antimicrobial Study : A series of N-substituted phenyl chloroacetamides were synthesized and screened for antimicrobial activity. Compounds with para-substituted halogens exhibited the highest activity against Gram-negative bacteria due to their enhanced lipophilicity .

- Anticancer Evaluation : In vitro tests revealed that a sulfonamide derivative demonstrated significant growth inhibition in various cancer cell lines, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin. The presence of halogen substituents was crucial for enhancing cytotoxicity .

- Anticonvulsant Research : Compounds structurally related to this compound were tested in animal models for anticonvulsant activity, showing promise in reducing seizure frequency and severity .

Propiedades

IUPAC Name |

2-chloro-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S/c1-21-17(22)10-9-15(19-21)12-5-4-6-13(11-12)20-25(23,24)16-8-3-2-7-14(16)18/h2-11,20H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULHVCDRROWFPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.